6-methylquinazoline-2,4(1H,3H)-dione
Overview
Description
6-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinazoline core with a methyl group at the 6th position and keto groups at the 2nd and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylquinazoline-2,4(1H,3H)-dione can be achieved through various methods. One common approach involves the condensation of anthranilic acid with formamide, followed by cyclization and oxidation steps . Another method includes the use of 2-aminobenzamide and thiols in a one-pot intermolecular annulation reaction . This method is advantageous due to its good functional group tolerance and ease of operation.
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often involves metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis . These methods are designed to enhance yield, reduce reaction time, and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
6-methylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The methyl group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinazoline N-oxides, hydroxylated derivatives, and substituted quinazolines .
Scientific Research Applications
6-methylquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, in cancer treatment, it inhibits the activity of certain enzymes and proteins involved in cell proliferation and survival . The compound can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-methylquinazoline-2,4(1H,3H)-dione include:
- Quinazoline-2,4(1H,3H)-dione
- 6-chloroquinazoline-2,4(1H,3H)-dione
- 6-ethylquinazoline-2,4(1H,3H)-dione .
Uniqueness
This compound is unique due to the presence of the methyl group at the 6th position, which can influence its biological activity and chemical reactivity. This structural modification can enhance its potency and selectivity in various applications compared to other similar compounds .
Biological Activity
6-Methylquinazoline-2,4(1H,3H)-dione is a notable compound within the quinazoline family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on antimicrobial and anticancer activities.
Synthesis
The synthesis of this compound has been achieved through various methods, including microwave-assisted techniques and metal-free catalysis. For instance, one study reported a yield of 87% using a DMAP-catalyzed one-pot synthesis method under microwave conditions, significantly reducing reaction time to 30 minutes . Table 1 summarizes the yields and conditions for synthesizing various derivatives of quinazoline-2,4-diones.
Compound | Yield (%) | Reaction Conditions |
---|---|---|
This compound | 87 | DMAP-catalyzed, microwave (30 min) |
6-Methoxyquinazoline-2,4(1H,3H)-dione | 93 | Conventional heating |
7-Methylquinazoline-2,4(1H,3H)-dione | 68 | Conventional heating |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating a series of quinazoline derivatives, compounds derived from this scaffold demonstrated moderate to strong inhibitory effects against various strains:
- Staphylococcus aureus : Compound showed an inhibition zone of up to 12 mm.
- Escherichia coli : Notable inhibition with a minimum inhibitory concentration (MIC) of 65 mg/mL.
- Candida albicans : Effective with an inhibition zone of 11 mm .
These findings suggest that modifications at the 1- and 3-positions on the quinazoline ring can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of quinazoline derivatives has also been extensively studied. A notable study utilized the MTT assay to evaluate the cytotoxicity of various derivatives against cancer cell lines. The results indicated that several compounds derived from the quinazoline scaffold exhibited significant cytotoxic effects:
- The half-maximal inhibitory concentration (IC50) values were calculated from dose-response curves.
- Compounds demonstrated varying levels of efficacy against different cancer cell lines, suggesting potential for further development as anticancer agents .
Case Studies
Several case studies highlight the promising biological activities associated with this compound:
- Antimicrobial Efficacy : A study found that compound 13 exhibited broad-spectrum activity against multiple bacterial strains. It was particularly effective against E. coli and S. aureus, surpassing traditional antibiotics in some cases .
- Antiviral Properties : Novel derivatives were evaluated for antiviral activity against vaccinia and adenovirus. Some compounds exhibited EC50 values significantly lower than reference drugs like Cidofovir .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can lead to enhanced potency and selectivity against target pathogens or cancer cells. For example:
- Substituents at the 1 and 3 positions were shown to influence both antimicrobial and anticancer activities significantly.
Properties
IUPAC Name |
6-methyl-1H-quinazoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVPNGBFUAIXTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318966 | |
Record name | 6-methylquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10318966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62484-16-6 | |
Record name | 62484-16-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methylquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10318966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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